REACTION_SMILES
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[Br:5][c:6]1[cH:7][cH:8][cH:9][c:10]2[n:11]1[n:12][c:13]([CH2:15][CH3:16])[cH:14]2.[OH2:17].[OH:1][N+:2]([O-:3])=[O:4].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[O-:1][N+:2](=[O:4])[c:14]1[c:10]2[cH:9][cH:8][cH:7][c:6]([Br:5])[n:11]2[n:12][c:13]1[CH2:15][CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc2cccc(Br)n2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCc1nn2c(Br)cccc2c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |